9,10-Bis(phenylethynyl)anthracene
Overview
Description
9,10-Bis(phenylethynyl)anthracene (BPEA) is an aromatic hydrocarbon with the chemical formula C30H18 . It is known for its strong fluorescence and is used as a chemiluminescent fluorophore with high quantum efficiency . It is used in lightsticks as a fluorophor producing ghostly green light and also as a dopant for organic semiconductors in OLEDs .
Synthesis Analysis
The synthesis of 9,10-Bis(phenylethynyl)anthracene involves the reaction of 9,10-bis(4-hydroxyphenylethynyl)anthracene and naphthalene with two bromo-terminated pentaethyleneglycol groups . Yellow-emissive crystals suitable for single crystal X-ray structure analysis were obtained from tetrahydrofuran solution by slow evaporation .Molecular Structure Analysis
The molecular structure of 9,10-Bis(phenylethynyl)anthracene is characterized by a cyclophane featuring a 9,10-bis(phenylethynyl)anthracene group . The cyclophane was designed with shorter flexible oligo(ethyleneglycol) chains used as linkers bridging the luminophore and another aromatic group . The two different π-conjugated groups were orthogonally arranged in the individual molecule, and the luminophores partially overlapped between adjacent molecules .Chemical Reactions Analysis
9,10-Bis(phenylethynyl)anthracene is used as a reagent for chemiluminescence research . It exerts fluorescence properties due to its polycyclic aromatic hydrocarbon system and is commonly used as a scintillator additive .Physical And Chemical Properties Analysis
9,10-Bis(phenylethynyl)anthracene has a molar mass of 378.473 g/mol . It appears as orange needle crystals . Its melting point ranges from 252 to 258 °C .Scientific Research Applications
Chemiluminescence and Fluorescent Materials
- 9,10-Bis(phenylethynyl)anthracene is studied for its role in peroxyoxalate chemiluminescence and as a fluorescent material. The synthesis and evaluation of its derivatives have been explored for enhancing color control in chemiluminescence (Hanhela & Paul, 1981).
Photophysical Properties
- The photophysical properties, including fluorescence and emission in the red region, of novel 9,10-Bis(phenylethynyl)anthracenes have been extensively researched. These compounds are known for high fluorescent quantum efficiencies (Danel & Lin, 2002).
Semiconducting Applications
- The compound's derivatives have been synthesized to study their electronic and photophysical properties, particularly in the context of semiconducting applications. Substitution positions on the anthracene ring have been found to significantly influence molecular energies and intermolecular interactions (Hur et al., 2011).
Molecular Organization and Self-Assembly
- Research has focused on controlling the molecular organization of 9,10-Bis(phenylethynyl)anthracenes, with studies revealing the crucial role of amide groups in controlling self-assembly in solutions. The formation of H-type face-to-face π-stacks and the interplay of π-stacking and H-bonding have been proposed (Lübtow et al., 2017).
Nanoscale Applications
- The preparation of large-size single crystalline nanosheets of 9,10-bis(phenylethynyl)-anthracene has been documented, demonstrating superior performance in photodetectors and light emission anisotropy (Wang et al., 2016).
Optical Properties and Spectroscopy
- Studies on the electronic transitions and absorption spectrum of 9,10-Bis(phenylethynyl)anthracene have been carried out, with findings contributing to a better understanding of its optical properties and potential applications in various fields (Thulstrup et al., 2013).
Molecular Engineering and Steric Interactions
- The introduction of bulky substituents to 9,10-bis(phenylethynyl)anthracenes has been studied to understand its effect on molecular conformation and fluorescence spectroscopy. This research provides insights into the molecular engineering of such compounds (Beeby et al., 2007).
Safety And Hazards
9,10-Bis(phenylethynyl)anthracene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is an irritant and poses risks to the respiratory system . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
9,10-Bis(phenylethynyl)anthracene is a promising candidate for achieving external stimuli-responsive luminescence . The emission wavelength can be lowered by substituting the anthracene core by halogens or alkyls . Future research may focus on improving the singlet fission mechanism for highly efficient photovoltaic materials .
properties
IUPAC Name |
9,10-bis(2-phenylethynyl)anthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18/c1-3-11-23(12-4-1)19-21-29-25-15-7-9-17-27(25)30(28-18-10-8-16-26(28)29)22-20-24-13-5-2-6-14-24/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBOFZNNPZNWGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064936 | |
Record name | Anthracene, 9,10-bis(phenylethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Bis(phenylethynyl)anthracene | |
CAS RN |
10075-85-1 | |
Record name | 9,10-Bis(phenylethynyl)anthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10075-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Bis(2-phenylethynyl)anthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthracene, 9,10-bis(2-phenylethynyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Anthracene, 9,10-bis(phenylethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-bis(phenylvinyl)anthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.178 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9,10-BIS(2-PHENYLETHYNYL)ANTHRACENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC8JDB70DQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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